molecular formula C25H28N6O3 B6521330 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 951578-62-4

6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B6521330
CAS No.: 951578-62-4
M. Wt: 460.5 g/mol
InChI Key: QMINGRAOOCFRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a synthetic quinazolinone derivative characterized by a triazoloquinazolinone core substituted with a propyl group at position 2 and a 2-oxoethylpiperazine moiety at position 5. The piperazine ring is further modified with a 2-methoxyphenyl group, which may enhance receptor-binding affinity due to the methoxy group’s electron-donating properties . This compound shares structural motifs with other triazoloquinazolinones, which are known for their diverse pharmacological activities, including anti-inflammatory and receptor-modulating effects .

Properties

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-3-8-22-26-24-18-9-4-5-10-19(18)30(25(33)31(24)27-22)17-23(32)29-15-13-28(14-16-29)20-11-6-7-12-21(20)34-2/h4-7,9-12H,3,8,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMINGRAOOCFRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a member of the triazoloquinazoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H24N6O3
  • Molecular Weight : 448.48 g/mol
  • CAS Number : 1251707-12-6

Pharmacological Activities

The biological activities of this compound have been investigated in various studies. Here are some key findings:

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline and triazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis, indicating that the target compound may also possess similar activities .

Anticancer Activity

Studies have indicated that triazoloquinazolines can act as potential anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cells through caspase activation and modulation of cell cycle proteins .

Anticonvulsant Effects

The anticonvulsant activity of piperazine derivatives has been documented extensively. The introduction of the piperazine moiety in this compound may enhance its neuroprotective effects, potentially making it a candidate for treating epilepsy and other seizure disorders .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes.
  • Cell Cycle Modulation : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to growth arrest.
  • Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, which could explain its potential anticonvulsant effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
AnticancerInduction of apoptosis in cancer cells
AnticonvulsantPotential neuroprotective effects

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one exhibit antiviral properties. It has been included in screening libraries aimed at identifying new antiviral agents. The compound's structure suggests potential activity against various viral infections through mechanisms that may involve the inhibition of viral replication or interference with viral entry into host cells .

Neuropharmacology

The piperazine moiety within the compound is known for its interactions with neurotransmitter systems. Studies have suggested that derivatives of this compound could be explored for their effects on conditions such as anxiety and depression. The modulation of serotonin and dopamine receptors by piperazine derivatives is well-documented and could provide insights into developing novel anxiolytics or antidepressants .

Cancer Research

The quinazoline scaffold has been recognized for its anticancer properties. Compounds containing this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific application of This compound in cancer research remains an area for further exploration but holds potential based on related compounds .

Drug Design and Development

The compound has been included in various drug discovery libraries due to its structural complexity and potential bioactivity. It serves as a lead compound for further modifications aimed at enhancing pharmacological profiles or reducing toxicity. The ability to synthesize derivatives with varied substituents allows researchers to explore structure-activity relationships (SAR) extensively .

Case Study 1: Antiviral Screening

In a study involving a library of compounds including This compound , researchers conducted antiviral assays against several viral strains. The results indicated moderate activity against certain viruses, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Study 2: Neuropharmacological Effects

A series of experiments evaluated the effects of piperazine-containing compounds on anxiety models in rodents. Initial findings suggested that modifications to the piperazine ring could enhance anxiolytic effects without significant side effects typically associated with traditional anxiolytics.

Case Study 3: Anticancer Activity

In vitro studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. Future studies are planned to evaluate the specific effects of This compound on tumor models.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazoloquinazolinones

Compound Name Position 2 Substituent Position 6 Substituent Piperazine Modification
Target Compound Propyl 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-Methoxyphenyl
K 13 - 4-Bromophenylvinyl Unsubstituted piperazine
K 17 - 2,4-Dihydroxyphenylvinyl Unsubstituted piperazine
5-Isopropyl-2-(3-methoxyphenyl) (2.1) Isopropyl Cyclopropyl (core modification) N/A (no piperazine moiety)

Key Observations :

  • The target compound’s 2-methoxyphenylpiperazine group distinguishes it from K 13 (4-bromophenyl) and K 17 (2,4-dihydroxyphenyl), which lack piperazine modifications .
  • Unlike compounds in (e.g., 2.1–2.3), the target retains a propyl group at position 2, whereas others feature isopropyl, cyclopropyl, or aryl groups .

Spectroscopic and Analytical Comparison

Table 2: Spectroscopic Data Comparison

Compound Name IR Peaks (cm⁻¹) ¹H-NMR (δ ppm, Key Signals) Mass Spectrometry (m/z)
Target Compound Not reported in evidence Expected: ~3.8 (OCH₃), 2.3–3.4 (piperazine) Not reported
K 13 3454 (NH), 2341 (CN), 1348 (CO) 7.9–6.7 (Ar-H), 5.4–5.0 (vinyl) 463 (M⁺), 269 (fragment)
K 17 3789 (OH), 2936 (CH₃), 1098 (CO) 8.0 (Ar-H), 3.3 (CH₂) 346 (M⁺), 187 (fragment)
2.1 Not reported 7.99–6.71 (Ar-H), 3.88 (OCH₃) 321 [M+1]

Key Observations :

  • The target compound’s 2-methoxyphenyl group would likely show a distinct IR peak near 2830–2950 cm⁻¹ (C-O stretch) and an NMR signal at δ 3.8–4.0 ppm (OCH₃), similar to compound 2.1 .
  • K 13 and K 17 exhibit IR peaks for NH/OH groups absent in the target compound, reflecting differences in functionalization .

Key Observations :

  • The target compound likely follows a condensation pathway analogous to ’s methods, given the structural similarity .
  • Low yields (~40%) in analogs suggest challenges in triazoloquinazolinone synthesis due to steric hindrance from substituents .

Pharmacological Comparison

While direct pharmacological data for the target compound is unavailable, related compounds provide insights:

  • K 13–K 19 : Evaluated for anti-inflammatory activity, with efficacy linked to electron-withdrawing substituents (e.g., bromo in K 13) .
  • Piperazine-containing analogs: The 2-methoxyphenylpiperazine group in the target compound may enhance adenosine receptor binding, as piperazines are known to interact with G-protein-coupled receptors (e.g., adenosine A₁/A₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.